(5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichloromethoxybenzylidene group, and a methoxyethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S2/c1-19-4-3-17-13(18)11(22-14(17)21)6-8-5-9(15)7-10(16)12(8)20-2/h5-7H,3-4H2,1-2H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXMXGAGOWDNR-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The dichloromethoxybenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain pathogens and cancer cell lines.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, (5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3,5-dichlorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(ethyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific substitution pattern and the presence of both methoxy and thioxo groups. These structural features contribute to its unique reactivity and potential biological activities, making it a compound of significant interest in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
